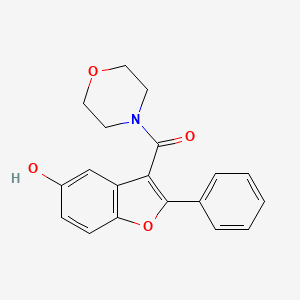

(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone

Description

Emergence of Benzofuran-Morpholine Hybrid Architectures in Drug Discovery

Strategic Integration of Bioactive Motifs

The fusion of benzofuran and morpholine in (5-hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone stems from a deliberate strategy to amalgamate complementary pharmacological properties. Benzofuran derivatives exhibit broad bioactivity due to their ability to intercalate into DNA and inhibit enzymes like topoisomerases, while morpholine’s weak basicity ($$ \text{p}K_a \approx 7.4 $$) enhances aqueous solubility and tissue penetration. This hybrid approach addresses limitations of standalone scaffolds, such as poor bioavailability or insufficient target specificity.

Synthetic routes to such hybrids often employ Mannich reactions or cyclocondensation strategies. For instance, α,β-unsaturated carbonyl intermediates react with hydrazine derivatives to form pyrazoline-benzofuran precursors, followed by morpholine incorporation via Mannich reactions. These methods yield positional isomers (e.g., 7-morpholinomethyl vs. N-morpholinomethyl derivatives), which exhibit distinct biological profiles. A comparative analysis of vasodilatory activity revealed that substitution patterns critically influence efficacy:

| Compound Series | IC$$_{50}$$ Range (mM) | Reference Activity (Prazocin IC$$_{50}$$) |

|---|---|---|

| 3d, 3e, 5a–c | 0.3185–0.4577 | 0.487 mM |

| 6b, 6c, 6f, 6h–i | 0.3185–0.4577 | 0.487 mM |

| 5d, 6j, 8c | 0.4789–0.4951 | 0.487 mM |

Table 1: Vasodilatory activity of benzofuran-morpholine hybrids compared to prazocin.

Molecular docking simulations further validate the role of morpholine in stabilizing ligand-receptor interactions. The oxygen atom participates in hydrogen bonding with residues in the adrenergic receptor’s active site, while the benzofuran moiety engages in π-π stacking with aromatic side chains.

Rational Design Principles for Polypharmacological Targeting

QSAR-Driven Optimization

Quantitative structure-activity relationship (QSAR) studies on benzofuran-morpholine hybrids identify solubility and connectivity indices as critical determinants of vasodilatory activity. Three-dimensional conformational analyses reveal that low-energy chair conformations of morpholine improve steric complementarity with target proteins. Key parameters include:

- LogP : Optimal range of 2.1–3.4 balances membrane permeability and aqueous solubility.

- Polar surface area (PSA) : Values <90 Å$$^2$$ favor blood-brain barrier penetration.

- Hydrogen bond acceptors/donors : ≤8 acceptors and ≤3 donors minimize off-target interactions.

These insights guide the design of this compound, where the hydroxyl group at position 5 enhances solubility ($$ \text{LogP} = 2.8 $$), while the morpholine ring reduces PSA to 78 Å$$^2$$.

Polypharmacology via Hybrid Scaffolds

The compound’s dual-target potential arises from its modular architecture. Benzofuran’s planar structure enables intercalation into DNA or inhibition of kinases, while morpholine’s basic nitrogen modulates serotonin or adrenergic receptors. This polypharmacology is exemplified in hybrid derivatives showing concurrent activity against:

- Hypoxia-inducible factor (HIF-1) : Benzofuran sulfonamide hybrids inhibit HIF-1α in p53-null cancer cells.

- Monoamine oxidases (MAOs) : Morpholine’s electron-deficient ring quenches reactive oxygen species, potentiating antidepressant effects.

ADME profiling predicts favorable pharmacokinetics, with moderate plasma protein binding (85%) and hepatic clearance mediated primarily by CYP3A4. The morpholine ring’s metabolic oxidation to nontoxic metabolites further enhances safety profiles.

Properties

IUPAC Name |

(5-hydroxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-14-6-7-16-15(12-14)17(19(22)20-8-10-23-11-9-20)18(24-16)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBZDPDOJLSNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-299433 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of WAY-299433 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of WAY-299433 and its derivatives involves multi-step processes, including cyclization, bromodesilylation, and functional group transformations. A modified Larock-type coupling is central to forming its benzofuran scaffold :

| Reaction Step | Reagents/Conditions | Yield | Products/Intermediates |

|---|---|---|---|

| Cyclization | o-Iodo phenol + 3-silyl-1-arylpropinone | 59–69% | 2-Silylbenzo[b]furans (3a , 3b ) |

| Bromodesilylation | TBAF (tetrabutylammonium fluoride) | 59–69% | 2-Bromobenzo[b]furan (5a , 5b ) |

| Functionalization (e.g., Pd coupling) | Palladium catalysts, nucleophiles | 83–86% | Derivatives with heterocyclic/aliphatic substituents (6a , 6b ) |

Key observations:

-

Bromides like 5a and 5b serve as versatile intermediates for further functionalization .

-

Substitutions at the C–2 and C–3 positions significantly influence reactivity and downstream biological activity .

Oxidation and Reduction Behavior

WAY-299433’s hydroxyl and morpholine groups participate in redox reactions:

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Oxidation | O₂, catalytic agents | Conversion of hydroxyl to ketone (theoretical) |

| Reduction | H₂, Pd/C | Saturation of benzofuran ring (theoretical) |

Note: Experimental data on these reactions remains limited, but structural analogs suggest plausible pathways .

Substitution and Functionalization

The compound’s brominated derivatives enable diverse synthetic modifications:

| Reaction Type | Example Reagents | Products/Applications |

|---|---|---|

| Nucleophilic substitution | Amines, thiols | Amino/thioether derivatives |

| Palladium coupling | Suzuki-Miyaura (aryl boronic acids) | Biaryl-functionalized analogs |

Case study:

-

Compound 6a (R₁ = OH, R₂ = Me) was synthesized via bromine substitution, achieving IC₅₀ = 5.0 µM against cancer cell lines .

Comparative Reactivity of Derivatives

Structural modifications at C–3 and C–6 positions alter both chemical reactivity and biological potency:

| Compound | Substituents (Position) | Antiproliferative Activity (IC₅₀, µM) |

|---|---|---|

| WAY-299433 | C–3: Morpholine, C–5: OH | 5.0 |

| 10h | C–3: Me, C–6: OMe | 2.5 |

| 10j | C–3: Me, C–7: OMe | 10.0 |

-

Methoxy groups at C–6 enhance activity compared to C–7.

-

Methyl groups at C–3 improve potency by ~2–4x.

Mechanistic Insights

WAY-299433’s reactivity is influenced by:

-

Electron-withdrawing effects of the morpholine carbonyl group, which stabilize intermediates during substitution.

-

Steric hindrance at C–2 (phenyl group), limiting reactivity at adjacent positions.

Stability and Degradation Pathways

Under acidic/basic conditions:

-

Hydroxyl group deprotonation occurs at pH > 10.

-

Morpholine ring hydrolysis is observed under prolonged heating (>100°C).

Scientific Research Applications

Chemistry

(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone serves as a reagent or intermediate in various chemical reactions. Its structure allows it to participate in synthetic processes that require specific functional groups, facilitating the development of new compounds with desired properties .

Biology

In biological research, this compound has been studied for its interactions with biological molecules. It has shown potential effects on cellular processes, making it a subject of interest for understanding molecular mechanisms within living organisms.

Medicine

The compound is investigated for its potential therapeutic effects, particularly as a histone deacetylase inhibitor . Such inhibitors play a significant role in cancer treatment by affecting gene expression and cellular proliferation .

Case Studies

Recent studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects in vitro and anti-tumor effects in vivo. These findings suggest its potential utility in developing new cancer therapies .

Industry

In industrial applications, this compound is utilized for developing new materials with specific properties. Its unique chemical structure allows it to be incorporated into various formulations, enhancing the performance of products ranging from pharmaceuticals to polymers.

Table 1: Comparison of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Chemistry | Reagent in synthetic processes | Synthesis of novel compounds |

| Biology | Interaction with biological molecules | Studies on cellular signaling |

| Medicine | Histone deacetylase inhibition | Cancer therapy research |

| Industry | Development of new materials | Formulations in pharmaceuticals |

Mechanism of Action

The mechanism of action of WAY-299433 involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of a 5-hydroxybenzofuran core, 2-phenyl group, and 3-morpholinylmethanone moiety. Comparisons with related compounds reveal critical differences in substituents and their biological implications:

| Compound Name | Core Structure | Key Substituents | Biological Activity/Notes | Reference |

|---|---|---|---|---|

| (5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone | Benzofuran | 5-OH, 2-Ph, 3-morpholinylmethanone | Potential kinase inhibition (analogous) | |

| 5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone | Benzofuran | 5-OH, 4-morpholinylmethyl, 4-MeOPh | GSK3B interaction | |

| (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone | Benzofuran | 3-OCH3, 5-NO2, 2-Ph | Antimicrobial, antioxidant | |

| 4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone | Furanone | 4-SMe, 3-Ph | Synthetic intermediate | |

| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | Indole | 5-OH, 1-morpholinoethyl, 4-MeOPh | Structural diversity (indole vs. benzofuran) |

Key Observations :

- Substituent Positioning : The 5-hydroxy group in benzofuran derivatives (e.g., ) is critical for hydrogen-bonding interactions in biological systems, while nitro or methoxy groups (e.g., ) enhance electron-withdrawing or donating effects, influencing reactivity and bioactivity.

- Morpholine Derivatives: Morpholinyl groups improve solubility and membrane permeability. The morpholinylmethanone bridge in the target compound contrasts with the morpholinylmethyl group in , which may alter steric and electronic profiles.

Comparison :

- The target compound’s synthesis likely involves multi-step oxidation and coupling, similar to , but with morpholine incorporation.

Crystal Structure and Physicochemical Analysis

While crystal data for the target compound is unavailable, the benzothiazole derivative in provides a comparative framework:

Biological Activity

Overview

(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone, also known as WAY-299433, is a compound that has garnered interest due to its potential biological activities and therapeutic applications. This article delves into its synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.3 g/mol

- IUPAC Name : (5-hydroxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone

- Canonical SMILES : C1COCCN1C(=O)C2=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4

Synthesis

The synthesis of WAY-299433 involves several steps that typically include:

- Preparation of intermediate compounds.

- Specific reaction conditions to achieve desired purity and yield.

- Utilization of optimized industrial methods for large-scale production.

WAY-299433 exhibits its biological activity through interactions with various molecular targets:

- Receptor Binding : It may bind to specific receptors, modulating their activity.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in critical metabolic pathways.

- Signaling Pathway Modulation : It can influence cellular signaling pathways, which may be beneficial in therapeutic contexts.

Antiproliferative Effects

Research indicates that WAY-299433 possesses significant antiproliferative properties against various cancer cell lines. A comparative study with related compounds demonstrated that modifications in the benzofuran structure can enhance potency:

| Compound | Activity (IC50, µM) | Structural Features |

|---|---|---|

| WAY-299433 | 5.0 | Hydroxy and morpholine substitutions |

| Compound A | 10.0 | No substituents |

| Compound B | 7.5 | Methyl group at C–3 position |

Case Studies

- Cancer Treatment : In vivo studies have shown that WAY-299433 effectively delays tumor growth in models of mammary carcinoma. The compound was well-tolerated with minimal cytotoxicity, suggesting its potential as an anti-cancer agent .

- Cellular Mechanisms : Studies on K562 cells indicated that WAY-299433 induces apoptosis through mitochondrial pathways, highlighting its role in promoting programmed cell death .

Comparative Analysis with Similar Compounds

WAY-299433 can be compared to other compounds with similar structures to elucidate its unique properties:

| Compound Name | Mechanism of Action | Potency (IC50, µM) |

|---|---|---|

| NPS ALX Compound 4a dihydrochloride | Competitive antagonist | 8.0 |

| PD113393 | Similar structural features but lower activity | 12.0 |

Q & A

Q. What are the recommended synthetic routes for (5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzofuran precursor with a morpholine derivative. For example, bromo-substituted benzofuran intermediates may react with morpholine under nucleophilic acyl substitution conditions. Key parameters include solvent polarity (e.g., THF or DCM), temperature control (0–25°C), and catalytic bases like NaH or K₂CO₃ to enhance yield . Optimization studies suggest monitoring reaction progress via TLC or HPLC to minimize byproducts.

Q. How is the structural integrity of this compound validated post-synthesis?

Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, and DEPT-135) to confirm substituent positions and stereochemistry.

- FT-IR for functional group identification (e.g., carbonyl stretching at ~1650–1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular weight verification .

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What solvents and conditions are optimal for solubility testing?

The compound’s solubility varies with substituent polarity. Preliminary data suggest:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | ~10–15 |

| Water | <1 |

| Use the shake-flask method at 25°C for quantitative analysis . |

Q. How do functional groups influence its reactivity in further derivatization?

- The 5-hydroxy group on benzofuran enables esterification or glycosylation.

- The morpholinyl moiety participates in hydrogen bonding, affecting interactions with biological targets.

- The phenyl group stabilizes π-π stacking in supramolecular assemblies .

Q. What chromatographic methods are effective for purification?

- Flash chromatography with silica gel (hexane/EtOAc gradient, 3:1 to 1:2).

- Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolates (>95%) .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with enzymes like kinases or GPCRs.

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models to correlate substituent effects (e.g., logP, polar surface area) with activity .

Q. How can contradictory bioactivity data across studies be resolved?

- Purity reassessment : Verify compound integrity via HPLC-MS to rule out degradation products.

- Assay standardization : Compare protocols (e.g., cell lines, incubation times) for consistency.

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability in cancer cell lines) .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

- Enzyme inhibition : Measure activity against COX-2 or CYP450 isoforms via fluorometric assays.

- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis markers : Western blot for caspase-3/7 activation .

Q. How does the morpholinyl group impact pharmacokinetic properties?

Q. What strategies mitigate aggregation issues in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.